
Sodium propionate
Overview
Description
Sodium propionate (C₃H₅NaO₂) is the sodium salt of propionic acid, a short-chain fatty acid (SCFA) produced by microbial fermentation of dietary fiber in the gut . It is widely used as a food preservative (E281) in baked goods, dairy products, and processed meats due to its ability to inhibit mold and bacterial growth . Its mechanism involves penetrating microbial cell walls and disrupting intracellular pH, thereby preventing spoilage . Beyond preservation, this compound exhibits metabolic and anti-inflammatory properties. Studies highlight its role in improving hepatic lipid deposition, enhancing antioxidant capacity, and modulating pathways like FoxO and PI3K-Akt signaling in aquatic species , as well as reducing inflammation and oxidative stress in mammalian models .
Preparation Methods
Sodium propionate is typically synthesized through the reaction of propionic acid with sodium carbonate or sodium hydroxide. The reaction can be represented as follows:
C₂H₅COOH+NaOH→C₂H₅COONa+H₂O
In industrial settings, the process involves stirring propionic acid with sodium carbonate at controlled temperatures (0-45°C) until a paste is formed. This paste is then dried to yield this compound .
Chemical Reactions Analysis
Sodium propionate undergoes several types of chemical reactions:
- In water, this compound ionizes to form propionate ions and sodium ions.
Ionization: C₂H₅COONa→C₂H₅COO−+Na+
Reacts with acids to form propionic acid.Neutralization: C₂H₅COONa+HCl→C₂H₅COOH+NaCl
Oxidation: Can be oxidized to form carbon dioxide and water under specific conditions.
Common reagents used in these reactions include hydrochloric acid for neutralization and oxidizing agents for oxidation reactions. The major products formed are propionic acid, carbon dioxide, and water .
Scientific Research Applications
Food Preservation
Antimicrobial Agent
Sodium propionate is primarily recognized for its role as a food preservative. It inhibits the growth of molds and bacteria in various food products, particularly in baked goods, cheese, and processed meats. The European Food Safety Authority (EFSA) has evaluated its safety and permitted its use in food products at concentrations up to 5,000 mg/kg for meat preparations and 3,000 mg/kg for bakery products .
Table 1: Permitted Uses of this compound in Food Products
Food Category | Maximum Concentration (mg/kg) |
---|---|
Meat Preparations | 5,000 |
Bakery Products | 3,000 |
Cheese Products | 3,000 |
Animal Feed
Feed Additive
this compound is also used as a feed additive for livestock. It serves to enhance growth performance and improve gut health by acting as an antimicrobial agent against pathogenic bacteria. Studies indicate that it is safe for all terrestrial animal species under current usage conditions .
Table 2: Benefits of this compound in Animal Feed
Benefit | Description |
---|---|
Growth Performance | Enhances weight gain in livestock |
Gut Health | Reduces pathogenic bacteria in the gastrointestinal tract |
Feed Efficiency | Improves nutrient absorption |
Pharmaceutical Applications
Anti-inflammatory Properties
Recent studies have highlighted this compound's potential as an anti-inflammatory agent. Research indicates that it can alleviate inflammation by inhibiting pro-inflammatory cytokines through the NF-κB and MAPK signaling pathways in rumen epithelial cells of Holstein cows . This suggests potential therapeutic applications in treating inflammatory conditions.
Case Study: Inhibition of Inflammation
- Study Focus : Effects of this compound on LPS-induced inflammation.
- Findings : Significant reduction in cytokine release was observed with this compound treatment.
Agricultural Applications
Fungal Inhibition
this compound has been studied for its effectiveness against plant pathogens such as Botrytis cinerea. In vitro studies demonstrated that this compound inhibited mycelial growth significantly, suggesting its potential as a biocontrol agent in agriculture .
Table 3: Efficacy of this compound Against Fungal Pathogens
Pathogen | Concentration (mg/mL) | Inhibition (%) |
---|---|---|
Botrytis cinerea | 10 | 75 |
Fusarium oxysporum | 15 | 60 |
Mechanism of Action
Sodium propionate exerts its effects primarily through its antimicrobial properties. It inhibits the growth of mold and bacteria by disrupting their metabolic pathways. In biological systems, it has been shown to modulate the NF-κB pathway, reducing the expression of pro-inflammatory enzymes such as cyclooxygenase-2 and inducible nitric oxide synthase . This modulation enhances the production of antioxidant enzymes like manganese superoxide dismutase and heme oxygenase-1 .
Comparison with Similar Compounds
Sodium Propionate vs. Calcium Propionate (E282)
Chemical Properties and Solubility :
- This compound is highly water-soluble (100 g/100 mL at 15°C), making it suitable for liquid or semi-moist foods .
- Calcium propionate has lower solubility (~49 g/100 mL), which limits its use in high-moisture products but stabilizes yeast-leavened bread by avoiding interference with fermentation .
This compound vs. Potassium Propionate
Functional Differences :
- Potassium propionate is used in low-sodium products (e.g., gluten-free bread) but shares similar antimicrobial efficacy .
- This compound has superior solubility and is more cost-effective for large-scale applications .
Metabolic Impact :
- Potassium propionate may benefit cardiovascular health by reducing sodium intake, whereas this compound’s effects on lipid metabolism in humans remain inconclusive (contrary to rodent studies) .
This compound vs. Other SCFA Salts (Butyrate, Acetate)
Data Table: Key Properties of Propionate Salts
Research Findings and Contradictions
- Safety Concerns : Despite regulatory approval, long-term high-dose propionate consumption may correlate with obesity and insulin resistance, warranting further study .
Biological Activity
Sodium propionate (NaP), the sodium salt of propionic acid, has garnered attention for its diverse biological activities, particularly in anti-inflammatory, antimicrobial, and metabolic contexts. This article synthesizes findings from various studies to elucidate the biological effects of this compound, supported by data tables and relevant case studies.
This compound is classified as a short-chain fatty acid (SCFA), primarily produced through the fermentation of dietary fibers by gut microbiota. Its biological activities are largely attributed to its ability to interact with various cellular pathways:
- Anti-inflammatory Effects : this compound has been shown to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a crucial role in inflammatory responses. By down-regulating this pathway, NaP reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 .
- Antioxidant Activity : Studies indicate that this compound enhances the activity of antioxidant enzymes, thereby mitigating oxidative stress. This effect is particularly significant in models of inflammation where reactive oxygen species (ROS) are elevated .
- Microbial Modulation : NaP exhibits antimicrobial properties against a range of pathogens, including multi-drug resistant bacteria and fungi. It disrupts bacterial growth and biofilm formation while enhancing gut health by promoting beneficial microbiota .
In Vitro Studies
Several in vitro studies have demonstrated the biological activity of this compound:
In Vivo Studies
In vivo research has further validated the effects of this compound:
Case Study 1: Anti-Inflammatory Effects in Dairy Cows
A study investigated the impact of this compound on Holstein cows suffering from subacute ruminal acidosis (SARA). The administration of NaP effectively reduced LPS-induced inflammation by inhibiting key inflammatory pathways. This highlights its potential as a therapeutic agent in veterinary medicine .
Case Study 2: Metabolic Health
In a clinical setting, this compound has been explored for its role in metabolic health. Its ability to enhance gut barrier function and modulate glucose metabolism positions it as a promising candidate for managing metabolic disorders such as obesity and diabetes .
Q & A
Basic Research Questions
Q. What are the primary mechanisms through which sodium propionate influences glucose metabolism in ruminants?
this compound acts as a key gluconeogenic substrate in ruminants, where it is metabolized in the liver to produce glucose. Experimental studies in calves demonstrate that intravenous (i.v.) administration of this compound (1.84 M solution, 1 ml/kg body weight) significantly increases blood glucose concentrations within 1 hour, particularly in older calves (2–4 months) with functional rumen development . Propionate stimulates insulin secretion from pancreatic β-cells, with oral administration (5 g/calf) elevating insulin levels in 15-day-old calves, suggesting age-dependent sensitivity . Cortisol levels also rise transiently post-administration, indicating neuroendocrine interplay in glycemic regulation .
Methodological Insight : Use i.v. and oral dosing protocols paired with timed blood sampling (e.g., pre-dose, 1 h, 3 h) to capture dynamic hormonal and metabolic responses. Employ radioimmunoassays (RIA) for insulin and cortisol quantification .
Q. How does this compound compare to other short-chain fatty acids (SCFAs) in modulating anti-inflammatory pathways?
this compound inhibits NF-κB signaling and reduces pro-inflammatory markers like COX-2 and iNOS in LPS-stimulated macrophages. In vitro studies (J774-A1 cells) show dose-dependent suppression of inflammation at 0.1–10 mM concentrations . In vivo, oral administration (30–100 mg/kg) reduces carrageenan-induced paw edema in rats, with antioxidant effects linked to upregulated MnSOD and HO-1 enzymes .
Methodological Insight : Combine LPS/H₂O₂-stimulated cell models with in vivo inflammation assays (e.g., paw thickness measurement, histopathology) to validate anti-inflammatory efficacy across biological scales.
Advanced Research Questions
Q. What experimental design considerations are critical when studying age-dependent metabolic responses to this compound in calves?
Calves transition from monogastric to ruminant digestion, altering propionate utilization. A longitudinal study design (e.g., 15-day, 2-month, and 4-month-old calves) reveals developmental shifts:
- 15-day-olds : Oral propionate elevates insulin (1 h: +48%, 3 h: +32%) but minimally affects glucose .
- 4-month-olds : I.v. propionate increases glucose (+25% at 1 h) and cortisol (+120% at 1 h), reflecting mature rumen function .
Data Contradiction : Nazari et al. (2012) reported no cortisol increase after oral butyrate in young calves, highlighting the need to differentiate propionate’s unique effects .
Methodological Insight : Stratify cohorts by rumen development stage and use multifactorial ANOVA to isolate age, dose, and administration route effects .
Q. How can isotopic labeling techniques resolve contradictions in propionate’s role in hepatic gluconeogenesis?
Conflicting data on propionate’s contribution to glucose synthesis (60–74% in some studies vs. minimal in others) may stem from tracer methodology. For example, [²H₂]-propionate tracing in HepG2 cells identified an unknown metabolite via MS/MS, necessitating isotopic correction matrices to account for natural isotope abundance .
Methodological Insight : Use stable isotope tracers (e.g., ¹³C-propionate) with flux analysis tools like FluxFix to normalize isotopologue distributions and quantify metabolic pathways .
Q. What are the implications of this compound’s dual role as a metabolic substrate and epigenetic modulator?
Propionate acts as a histone deacetylase (HDAC) inhibitor, altering gene expression in gut and immune cells. In calves, dietary sodium butyrate (a related SCFA) enhances rumen development via epigenetic regulation of growth genes (e.g., IGF-1), suggesting propionate may have similar off-target effects in long-term studies .
Methodological Insight : Pair metabolic assays (e.g., glucose/insulin RIA) with chromatin immunoprecipitation (ChIP) to map histone acetylation changes post-propionate exposure.
Properties
IUPAC Name |
sodium;propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O2.Na/c1-2-3(4)5;/h2H2,1H3,(H,4,5);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXKPEJDQGNYQSM-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5O2Na, Array, C3H5NaO2 | |
Record name | SODIUM PROPIONATE | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | SODIUM PROPIONATE | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7021996 | |
Record name | Sodium propionate | |
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Molecular Weight |
96.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline hygroscopic powder, or a fine white powder, Transparent deliquescent solid; [Merck Index] White hygroscopic solid; [ICSC] White powder; [MSDSonline], WHITE HYGROSCOPIC CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR. | |
Record name | SODIUM PROPIONATE | |
Source | EU Food Improvement Agents | |
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Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | Sodium propionate | |
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Flash Point |
>250 °C o.c. | |
Record name | SODIUM PROPIONATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Solubility |
1 g dissolves in about 1 ml water, in about 0.65 ml boiling water, in about 24 ml alcohol @ 25 °C, Soluble in water forming alkaline solutions. Slightly soluble in alcohol., Solubility in water, g/100ml: 100 (good) | |
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Color/Form |
Transparent crystals, granules, FREE-FLOWING, Colorless, crystalline solid | |
CAS No. |
137-40-6, 63785-15-9 | |
Record name | Sodium propionate anhydrous | |
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Record name | Propanoic acid, sodium salt (2:1) | |
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Record name | Propanoic acid, sodium salt (1:1) | |
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Record name | Sodium propionate | |
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Record name | Sodium propionate | |
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Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Melting Point |
210 °C | |
Record name | SODIUM PROPIONATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0557 | |
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Retrosynthesis Analysis
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